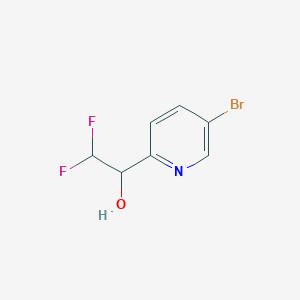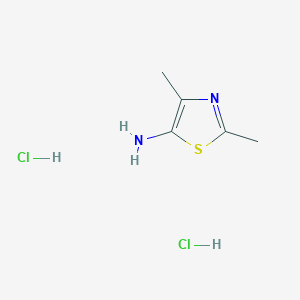
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a hexahydroquinazolin ring, which is a type of heterocyclic compound. It also contains a thioacetamide group and a p-tolyl group . The p-tolyl group is a functional group derived from toluene by the removal of a hydrogen atom from the ring carbon atom at the 4-position .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the p-tolyl group is an aryl group and is often involved in C-C coupling reactions . The thioacetamide group could also participate in various reactions.科学的研究の応用
Synthesis and Structure
This compound features a complex structure with both anionic and cationic functional groups. Let’s explore its synthesis, molecular architecture, and key features.
Synthesis: The compound can be synthesized using various methods, including one-pot reactions. For instance, reversible addition–fragmentation chain transfer (RAFT) polymerization has been employed to create well-defined zwitterionic diblock copolymers. These copolymers consist of anionic methacrylic acid (MAA) and cationic 2-(dimethylamino)ethyl methacrylate (DMA) repeat units . The order of polymerization (DMA first) leads to a more well-defined block architecture and narrower molecular weight distribution.
Applications
Now, let’s explore six unique applications of this compound:
a. Dispersants for Nano-sized Transparent Yellow Iron Oxide Nanoparticles: Zwitterionic diblock copolymers, including our compound, serve as highly effective dispersants for nano-sized transparent yellow iron oxide nanoparticles. These nanoparticles are notoriously challenging to disperse in aqueous systems. The copolymer’s tunable IEP allows it to stabilize and disperse these pigments efficiently .
b. Drug Delivery Systems: Given its amphiphilic nature, this compound could find applications in drug delivery systems. Its solubility changes across the IEP could be harnessed to control drug release in response to environmental pH or other triggers.
c. Biocompatible Materials: Zwitterionic polymers are often biocompatible due to their charge neutrality. Researchers could explore using this compound in medical implants, coatings, or tissue engineering scaffolds.
d. Antifouling Coatings: Zwitterionic materials have been investigated for their antifouling properties. Incorporating this compound into coatings could prevent biofouling on surfaces.
e. Sensors and Biosensors: The unique charge properties of zwitterionic compounds make them suitable for biosensors and diagnostic applications. Researchers could explore its use in detecting specific analytes.
f. Catalysis: Zwitterionic compounds have been studied as catalysts in various reactions. Investigating this compound’s catalytic properties could reveal new applications.
Conclusion
特性
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-15-8-10-16(11-9-15)22-19(26)14-28-20-17-6-4-5-7-18(17)25(21(27)23-20)13-12-24(2)3/h8-11H,4-7,12-14H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLROOQFLJYNIBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2822856.png)
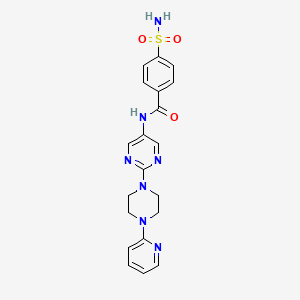
![N-ethyl-N-(m-tolyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2822862.png)
![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(6-chloropyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2822864.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2822867.png)
![(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2822868.png)
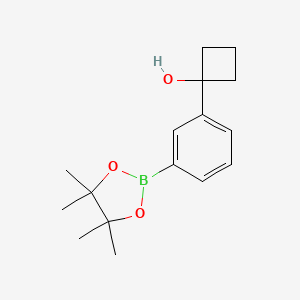
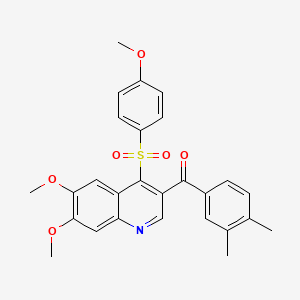

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2822874.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2822875.png)
